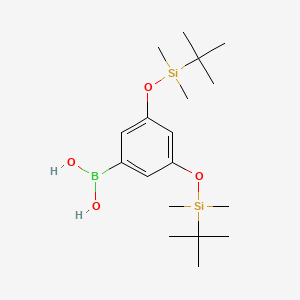

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

Overview

Description

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C18H35BO4Si2 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of two tert-butyldimethylsilyloxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid typically involves the protection of phenol groups with tert-butyldimethylsilyl (TBDMS) groups followed by the introduction of the boronic acid functionality. A common synthetic route includes:

Protection of Phenol Groups: The phenol groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

Formation of Boronic Acid: The protected phenol is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the protection and lithiation steps, ensuring higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.

Substitution: Bases such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS groups.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Scientific Research Applications

Chemistry: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and natural products .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of boron-containing drugs and diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyldimethylsilyloxy groups provide stability and protect the phenol groups during the reaction .

Comparison with Similar Compounds

3-(tert-Butyldimethylsilyloxy)phenylboronic acid: Similar structure but with only one tert-butyldimethylsilyloxy group.

3,5-Bis(tert-butyldimethylsilyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is unique due to the presence of two tert-butyldimethylsilyloxy groups, which provide enhanced stability and protection during reactions. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected .

Biological Activity

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid, a boronic acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : CHBOSi

- CAS Number : 350035-52-8

- Molecular Weight : 366.55 g/mol

The presence of tert-butyldimethylsilyloxy groups enhances the stability and solubility of the compound in biological systems, making it a suitable candidate for various biochemical applications.

This compound primarily acts through reversible interactions with biological targets, particularly enzymes and proteins involved in critical cellular processes. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can influence metabolic pathways and cellular signaling cascades.

- Hydrogen Bonding : The boronic acid moiety allows for specific hydrogen bonding interactions with hydroxyl groups on target biomolecules, enhancing binding affinity and selectivity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15.0 | Cell cycle arrest at G1 phase |

| HCT116 (colon) | 20.0 | Inhibition of PI3K/Akt signaling pathway |

This data suggests that the compound's effectiveness varies across different cancer types, potentially due to differential expression of target proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Studies

-

Case Study on Melanoma Treatment :

A clinical trial involving A375 melanoma cells treated with varying concentrations of this compound revealed a dose-dependent response in reducing cell viability. The study highlighted a significant reduction in tumor size in xenograft models when combined with standard chemotherapy agents. -

Study on Inflammatory Response :

Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, toxicity studies have shown that at higher doses (≥50 µM), there is an increase in cytotoxicity towards normal cells, necessitating careful dosage optimization for therapeutic use.

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 4 hours |

| Maximum Tolerated Dose (MTD) | 40 µM |

Properties

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BO4Si2/c1-17(2,3)24(7,8)22-15-11-14(19(20)21)12-16(13-15)23-25(9,10)18(4,5)6/h11-13,20-21H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNSBBDBUUDIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BO4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674017 | |

| Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350035-52-8 | |

| Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.